molecular formula C14H18BN3O2 B6338197 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096341-33-0

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338197
CAS No.: 2096341-33-0
M. Wt: 271.12 g/mol
InChI Key: ZACWCTWLOHOBQR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound that features both imidazole and pyridine moieties. This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. The presence of the boronic acid pinacol ester group enhances its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Formation of the Imidazole-Pyridine Intermediate: This step involves the reaction of imidazole with a pyridine derivative under suitable conditions to form the imidazole-pyridine intermediate.

    Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The imidazole and pyridine moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Boronic Acids: Formed from oxidation of the boronic ester group.

    Substituted Imidazole and Pyridine Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The imidazole and pyridine moieties can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid pinacol ester

Uniqueness

2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the combination of its imidazole and pyridine moieties with the boronic acid pinacol ester group. This combination provides enhanced stability and reactivity, making it a versatile reagent in various chemical transformations. Compared to similar compounds, it offers a broader range of applications in organic synthesis and scientific research.

Properties

IUPAC Name

2-imidazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-17-12(11)18-9-8-16-10-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWCTWLOHOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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